molecular formula C11H17NO B13313271 (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

Cat. No.: B13313271
M. Wt: 179.26 g/mol
InChI Key: PUQXLWUCIHPEDW-NSHDSACASA-N
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Description

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired stereoisomer. The reaction conditions typically include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-amino-3-phenylpropan-1-ol: Lacks the dimethyl substitution on the phenyl ring.

    3-amino-3-(4-methylphenyl)propan-1-ol: Has a single methyl substitution on the phenyl ring.

Uniqueness

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m0/s1

InChI Key

PUQXLWUCIHPEDW-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)C

Origin of Product

United States

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